molecular formula C27H36F3NO6 B1574360 Iso-Fludelone

Iso-Fludelone

カタログ番号: B1574360
分子量: 527.57305
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iso-Fludelone is the third-generation epothilone B analogue with potential anti-mitotic and antineoplastic activites. This compound binds to tubulin and induces microtubule polymerization and stabilizes microtubules against depolymerization, which may result in the inhibition of cell division, the induction of G2/M arrest, and apoptosis. Compared to other generations of epothilones, this compound exhibits increased stability, water solubility, potency, duration of action, tumor penetration as well as reduced toxicity. In addition, this agent is a not a substrate of the P-glycoprotein (P-gp), a multidrug resistance pump often overexpressed in cancer cells. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

科学的研究の応用

Quantitative Analysis in Clinical Trials

Iso-fludelone, a third-generation epothilone B analogue, has shown promise as an anticancer drug. Christner et al. (2014) developed an LC-MS/MS assay for quantitating this compound in human plasma, which is crucial for phase I clinical trials. This method offers sensitive, accurate, and precise measurements, important for evaluating the drug's pharmacokinetics and efficacy in clinical samples (Christner et al., 2014).

Antineoplastic Activities

This compound exhibits significant antineoplastic activities. It binds to tubulin, induces microtubule polymerization, stabilizes microtubules, and inhibits cell division, leading to G2/M arrest and apoptosis. Its enhanced stability, water solubility, potency, and reduced toxicity make it superior to earlier generations of epothilones. Notably, it is not a substrate of P-glycoprotein, a multidrug resistance pump, enhancing its efficacy against cancer cells (Definitions, 2020).

Therapeutic Efficacy in Xenograft Models

Studies by Chou et al. (2011, 2008) demonstrated this compound's remarkable therapeutic efficacy in various human xenograft models in mice, including breast, colon, leukemia, ovarian, lung, and neuroblastoma tumors. It achieved complete tumor remission and strongly suppressed drug-resistant and refractory xenograft tumors, highlighting its potential as a superior cancer therapeutic agent (Chou et al., 2011), (Chou et al., 2008).

Combination Therapy Research

Research by Zhang et al. (2016) investigated the synergistic effects of combining fludelone with panaxytriol against breast cancer cell lines. This study provided valuable insights into the potential of this compound in combination therapies (Zhang et al., 2016).

Comparative Efficacy Studies

Wu et al. (2005) explored this compound's efficacy compared to other epothilone analogs in multiple myeloma models. The study highlighted its significant antitumor activity, G2/M phase arrest, and apoptosis induction, distinguishing it as a promising agent for myeloma therapy (Wu et al., 2005).

特性

分子式

C27H36F3NO6

分子量

527.57305

外観

Solid powder

同義語

IsoFludelone;  KOS1803;  17isooxazolefludelone;  Chemical structure: 17isooxazole26F3910dehydro1213desoxyepothilone B; (4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-((E)-1-(5-methylisoxazol-3-yl)prop-1-en-2-yl)-13-(trifluoromethyl)oxacyc

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。